molecular formula C14H16O5 B038492 3-(3-Hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol CAS No. 114661-85-7

3-(3-Hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol

Cat. No. B038492
M. Wt: 264.27 g/mol
InChI Key: JBWCTTBDNCDIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol, commonly known as HMN-214, is a synthetic compound that has gained significant attention in the field of cancer research. It is a derivative of the natural product, 7-O-(6-deoxy-α-L-mannopyranosyl)-daunomycinone, which has been used as an anticancer agent for many years. HMN-214 has been shown to exhibit potent anticancer activity against a wide range of tumor cells, making it a promising candidate for further investigation.

Mechanism Of Action

HMN-214 exerts its anticancer activity by inhibiting the activity of topoisomerase II. This enzyme is responsible for unwinding and rewinding DNA during cell division. HMN-214 binds to the enzyme and prevents it from completing its function, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.

Biochemical And Physiological Effects

HMN-214 has been shown to exhibit potent anticancer activity in vitro and in vivo. In preclinical studies, HMN-214 has been shown to inhibit tumor growth and induce tumor cell death. Additionally, HMN-214 has been shown to have a favorable toxicity profile, with minimal side effects observed in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using HMN-214 in lab experiments include its potent anticancer activity, favorable toxicity profile, and ease of synthesis. However, there are also limitations to using HMN-214 in lab experiments. One limitation is that HMN-214 is not currently approved for use in humans, which limits its potential for clinical translation. Additionally, further research is needed to fully understand the mechanism of action of HMN-214 and to optimize its dosing and administration.

Future Directions

There are several future directions for research on HMN-214. One area of interest is the development of more potent and selective derivatives of HMN-214. Additionally, further studies are needed to fully understand the mechanism of action of HMN-214 and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of HMN-214 in humans and to determine its potential as a cancer treatment.

Synthesis Methods

The synthesis of HMN-214 involves the reaction of 7-O-(6-deoxy-α-L-mannopyranosyl)-daunomycinone with propylene oxide and sodium hydroxide. The resulting product is then treated with methanol and hydrochloric acid to yield HMN-214. This synthesis method has been successfully used to produce HMN-214 in large quantities for research purposes.

Scientific Research Applications

HMN-214 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anticancer activity against a wide range of tumor cells, including breast, lung, colon, and prostate cancer cells. HMN-214 works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, HMN-214 prevents cancer cells from dividing and growing, ultimately leading to their death.

properties

CAS RN

114661-85-7

Product Name

3-(3-Hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol

InChI

InChI=1S/C14H16O5/c1-18-14-11-5-3-2-4-10(11)13(6-12(14)17)19-8-9(16)7-15/h2-6,9,15-17H,7-8H2,1H3

InChI Key

JBWCTTBDNCDIEV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C2=CC=CC=C21)OCC(CO)O)O

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)OCC(CO)O)O

synonyms

1-((3-hydroxy-4-methoxy)-1-naphthoxy)-2,3-propanediol
3,4-DHPG

Origin of Product

United States

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